

Divanillin: A Promising Scaffold in Medicinal Chemistry for Cancer Research

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Compound of Interest

Compound Name: *Divanillin*

Cat. No.: *B108160*

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Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divanillin, the symmetrical dimer of vanillin, is emerging as a molecule of significant interest in medicinal chemistry. While traditionally recognized as a taste enhancer in the food industry, recent studies have unveiled its potential as a bioactive compound, particularly in the realm of oncology.[1][2] This document provides an overview of the current research on **divanillin's** applications in medicinal chemistry, with a focus on its anticancer properties. It includes a summary of key quantitative data, detailed experimental protocols from cited research, and diagrams of relevant biological pathways and experimental workflows to facilitate further investigation by researchers.

Anticancer Applications of Divanillin

Research has highlighted **divanillin's** potential as an anti-metastatic agent. Metastasis, the spread of cancer cells to distant organs, is a primary contributor to cancer-related mortality.[3] **Divanillin** has demonstrated a greater potency in inhibiting cancer cell invasion compared to its monomeric precursor, vanillin.[3][4]

Inhibition of Cancer Cell Invasion

Studies have shown that **divanillin** effectively inhibits the invasion of hepatocellular carcinoma cells.[3][4] Furthermore, it has been observed to affect the cell viability and migration of murine osteosarcoma cells.[5][6] **Divanillin**'s mechanism of action has been linked to the modulation of key signaling pathways involved in cell migration and survival.[3][7][8]

Modulation of the FAK/PI3K/Akt Signaling Pathway

A crucial mechanism underlying **divanillin**'s anti-metastatic activity is its ability to inhibit the FAK/PI3K/Akt signaling pathway.[3][7][8] This pathway is frequently overactive in cancer and plays a central role in cell survival, proliferation, and migration.[8] **Divanillin** has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and Akt, key components of this pathway.[3][4] Molecular docking studies suggest that **divanillin** binds effectively to the Y397 pocket of the FAK FERM domain, leading to the suppression of downstream signaling.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from studies on the anti-metastatic potential of **divanillin**.

Compound	Cell Line	Assay	IC50 Value (µM)	Reference
Divanillin	Hepatocellular Carcinoma	Transwell Invasion Assay	23.3 ± 7.4 to 41.3 ± 4.2	[3]
Vanillin	Hepatocellular Carcinoma	Transwell Invasion Assay	>700	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on **divanillin**'s anticancer activity.

Protocol 1: Transwell Invasion Assay

Objective: To assess the effect of **divanillin** on the invasive potential of cancer cells. This protocol is adapted from Jantaree et al., 2017.[3]

Materials:

- Cancer cell line (e.g., hepatocellular carcinoma cells)
- **Divanillin**
- Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
- Serum-free cell culture medium
- Matrigel-coated Transwell inserts (8 μ m pore size)
- 24-well plates
- Cotton swabs
- Methanol
- Crystal Violet staining solution
- Microscope

Procedure:

- Culture cancer cells to ~80% confluency.
- Harvest and resuspend the cells in serum-free medium at a concentration of 1×10^5 cells/mL.
- Pre-treat the cells with various concentrations of **divanillin** or vehicle control for 24 hours.
- Add 500 μ L of medium containing 10% FBS to the lower chamber of the 24-well plate.
- Add 200 μ L of the pre-treated cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

- After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
- Stain the cells with Crystal Violet solution for 15 minutes.
- Gently wash the inserts with water and allow them to air dry.
- Count the number of invading cells in at least five random fields under a microscope.
- Calculate the percentage of invasion relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of FAK and Akt Phosphorylation

Objective: To determine the effect of **divanillin** on the phosphorylation status of FAK and Akt. This protocol is a standard Western blot procedure as would be used in studies such as Jantaree et al., 2017.[3]

Materials:

- Cancer cell line
- **Divanillin**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies (anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

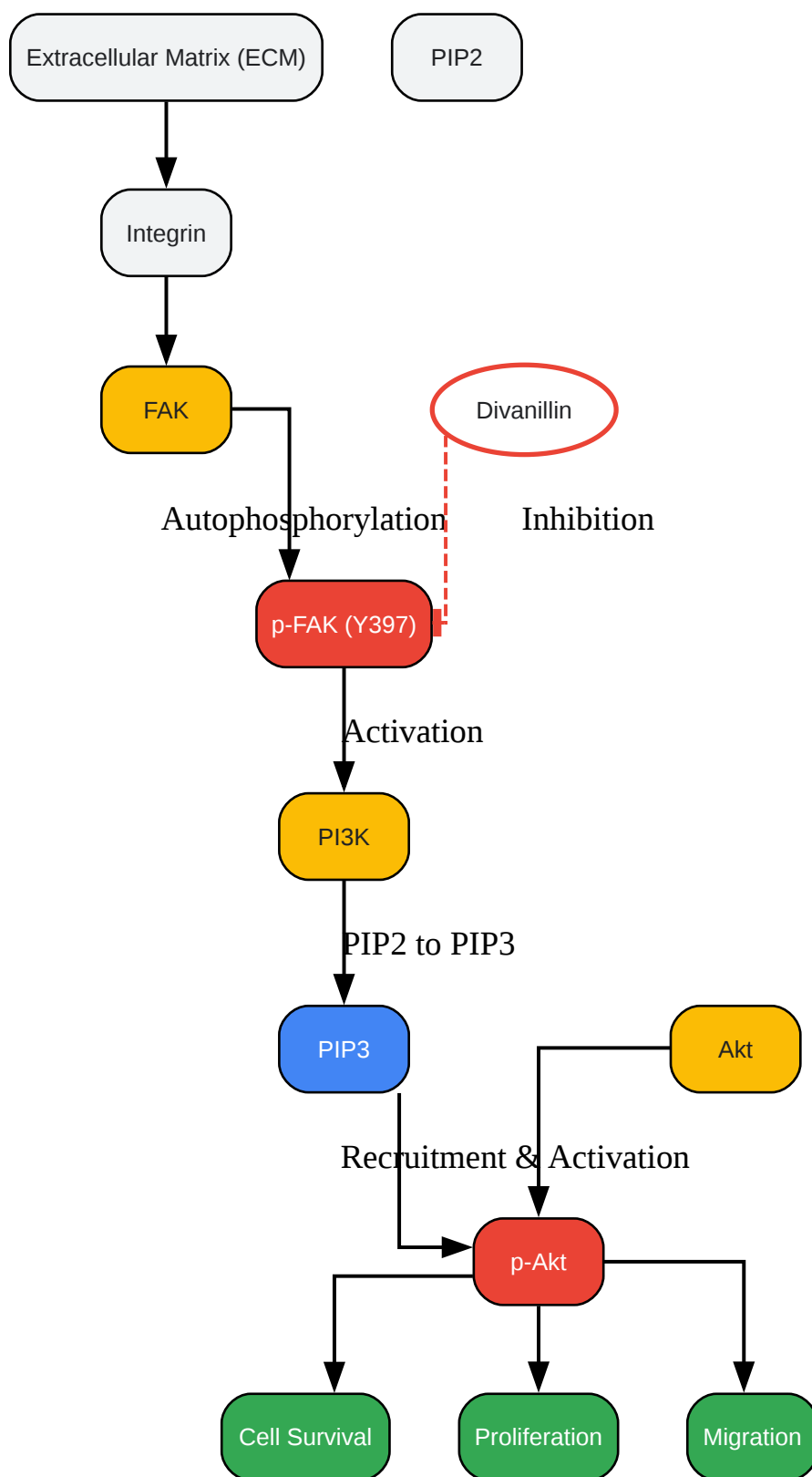
Procedure:

- Seed cancer cells and allow them to adhere overnight.
- Treat the cells with various concentrations of **divanillin** or vehicle control for a specified time (e.g., 24 hours).
- Lyse the cells with lysis buffer and collect the cell lysates.
- Determine the protein concentration of each lysate using a protein assay kit.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

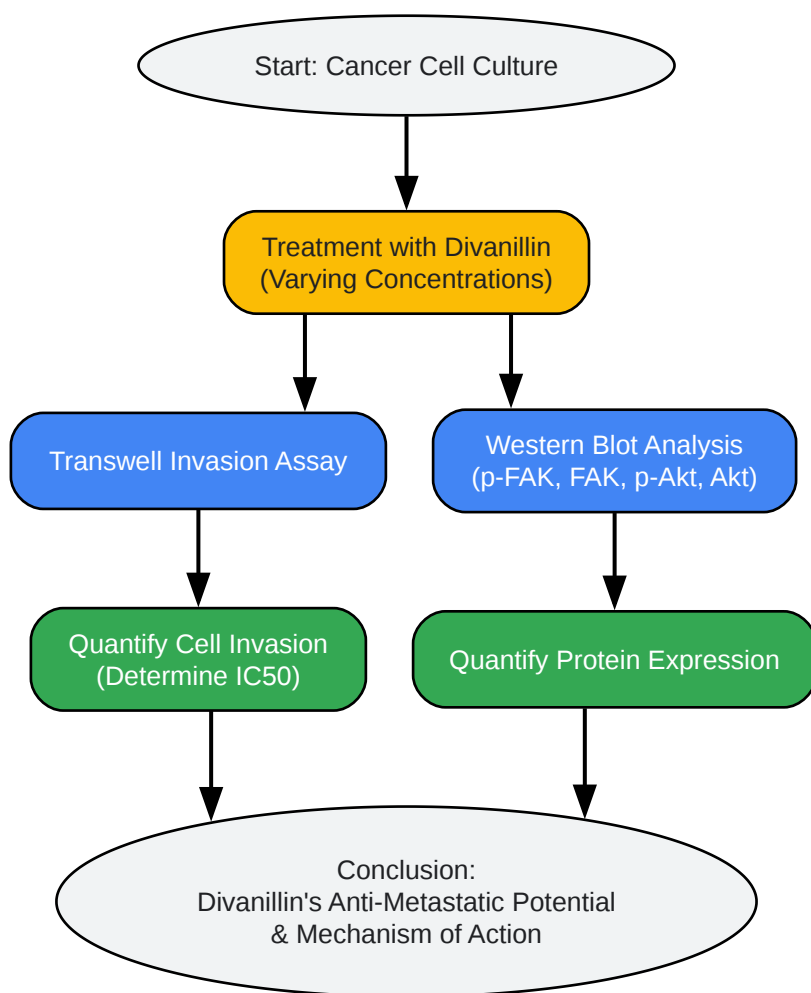
Visualizations

The following diagrams illustrate the FAK/PI3K/Akt signaling pathway and a typical experimental workflow for evaluating the anti-metastatic potential of **divanillin**.



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Caption: FAK/PI3K/Akt Signaling Pathway and the inhibitory effect of **Divanillin**.



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Caption: Experimental workflow for evaluating **Divanillin**'s anti-metastatic potential.

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